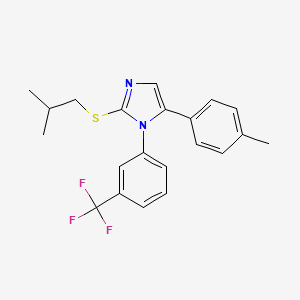
2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is an organic compound known for its versatile applications in scientific research and industry. Its complex structure and functional groups make it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic routes for 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involve multi-step organic reactions. One common method starts with the condensation of isobutylthiol and p-tolylamine with 3-(trifluoromethyl)benzaldehyde. Industrial production can be scaled by optimizing these reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation
: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction
: Reduction can yield thiols or other reduced sulfur-containing compounds.
Substitution
: Nucleophilic or electrophilic substitution reactions can modify the functional groups. Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products depend on the specific reactions but often include derivatives with modified sulfur or aromatic groups.
Scientific Research Applications
2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has a broad range of applications:
Chemistry
: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology
: Studied for its potential biological activities, such as enzyme inhibition.
Medicine
Industry
: Utilized in materials science for creating novel materials with specific properties.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and thiol groups can form strong interactions with biological macromolecules, affecting pathways involved in metabolic or signaling processes.
Comparison with Similar Compounds
Compared to similar imidazole derivatives, this compound stands out due to its unique combination of functional groups, which contribute to its distinctive reactivity and interaction profile. Similar compounds include:
2-(methylthio)-1H-imidazole
5-(p-tolyl)-1H-imidazole
1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Each of these compounds has its unique properties and applications, but 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is notable for its combination of features.
Hope that covers what you were looking for! How’s that?
Properties
IUPAC Name |
5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2S/c1-14(2)13-27-20-25-12-19(16-9-7-15(3)8-10-16)26(20)18-6-4-5-17(11-18)21(22,23)24/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZWMKPUNLCNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














